1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine
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Overview
Description
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is substituted by a 3-bromo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine typically involves the reaction of 3-bromo-4-methylbenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or extraction to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methylphenyl)ethane-1,2-diol: Similar structure but with hydroxyl groups instead of amine groups.
1-(3-Bromo-4-methylphenyl)ethane-1,2-dinitrile: Contains nitrile groups instead of amine groups.
1-(3-Bromo-4-methylphenyl)ethane-1,2-diamine hydrochloride: The hydrochloride salt form of the compound.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H13BrN2 |
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Molecular Weight |
229.12 g/mol |
IUPAC Name |
1-(3-bromo-4-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H13BrN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,5,11-12H2,1H3 |
InChI Key |
HYDHBEFUAXBBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CN)N)Br |
Origin of Product |
United States |
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